molecular formula C7H4N2O2S2 B1348667 2-Mercapto-6-nitrobenzothiazole CAS No. 4845-58-3

2-Mercapto-6-nitrobenzothiazole

Cat. No.: B1348667
CAS No.: 4845-58-3
M. Wt: 212.3 g/mol
InChI Key: QPOZGXKWWKLJDK-UHFFFAOYSA-N
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Description

2-Mercapto-6-nitrobenzothiazole is an organosulfur compound with the molecular formula C7H4N2O2S2. It is a derivative of benzothiazole, characterized by the presence of a mercapto group (-SH) at the second position and a nitro group (-NO2) at the sixth position on the benzothiazole ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-nitrobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with nitric acid. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the selective nitration at the sixth position of the benzothiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the final product. The use of green chemistry principles, such as minimizing the use of toxic solvents and optimizing reaction conditions, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-nitrobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Mercapto-6-nitrobenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-6-nitrobenzothiazole involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-6-nitrobenzothiazole is unique due to the presence of both the mercapto and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-nitro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-5-6(3-4)13-7(12)8-5/h1-3H,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOZGXKWWKLJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063621
Record name 2(3H)-Benzothiazolethione, 6-nitro-
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Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4845-58-3
Record name 6-Nitro-2(3H)-benzothiazolethione
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Record name 2(3H)-Benzothiazolethione, 6-nitro-
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Record name 2-Mercapto-6-nitrobenzothiazole
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Record name 2(3H)-Benzothiazolethione, 6-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of MNBT and how is it typically characterized?

A1: 2-Mercapto-6-nitrobenzothiazole (MNBT) is an organosulfur compound with the molecular formula C7H4N2O2S2. Characterization techniques commonly employed include:

  • X-ray Crystallography: This technique provides a detailed three-dimensional structure of MNBT, especially when it forms complexes with metal ions like tin.

Q2: How does MNBT interact with metal ions and what are the structural implications?

A2: MNBT acts as a ligand, readily coordinating with various metal ions, notably tin. The sulfur and nitrogen atoms within MNBT possess lone pairs of electrons that can form coordinate bonds with metal centers.

  • Structural diversity: This interaction leads to the formation of complexes with varying geometries around the tin center. For example, research demonstrates the formation of distorted trigonal bipyramidal, octahedral, and irregular octahedral geometries depending on the specific organotin compound reacted with MNBT.
  • Intermolecular interactions: The complexes formed can exhibit intriguing intermolecular interactions, such as Cl···S interactions and S···S interactions. These interactions contribute to the overall stability and packing arrangements within the crystal structures.

Q3: Can MNBT be used for analytical applications?

A3: Yes, MNBT has shown potential in analytical chemistry, particularly for detecting the pesticide deltamethrin.

  • Colorimetric detection: When MNBT is attached to gold nanoparticles (Au NPs), forming Au NPs–MNBT, it can selectively bind to deltamethrin. This binding event creates a core-shell structure that induces a noticeable color change in the solution and shifts the UV-Vis absorption spectra of the Au NPs. This colorimetric response allows for the visual and spectrophotometric detection of deltamethrin. This method offers promising potential for rapid, on-site detection of deltamethrin in agricultural products.

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